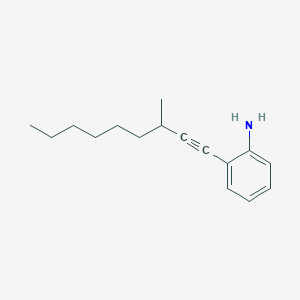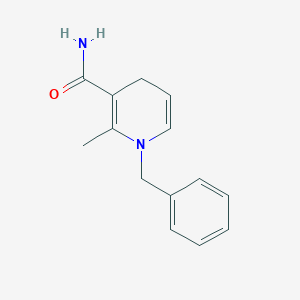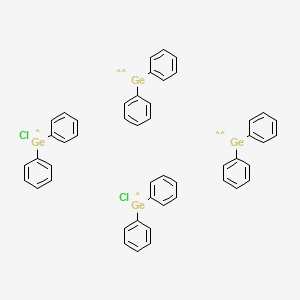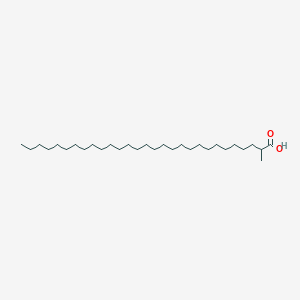
2-(3-Methylnon-1-YN-1-YL)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylnon-1-YN-1-YL)aniline is an organic compound characterized by the presence of an aniline group attached to a non-1-yn-1-yl chain with a methyl substituent at the third position. This compound is part of the broader class of aniline derivatives, which are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylnon-1-YN-1-YL)aniline typically involves the following steps:
Alkyne Formation: The initial step involves the formation of the non-1-yn-1-yl chain. This can be achieved through a Sonogashira coupling reaction, where a terminal alkyne reacts with an appropriate halide in the presence of a palladium catalyst and a copper co-catalyst.
Methyl Substitution: The methyl group is introduced at the third position of the non-1-yn-1-yl chain through a Friedel-Crafts alkylation reaction, using a methyl halide and a Lewis acid catalyst.
Aniline Attachment: The final step involves the attachment of the aniline group to the non-1-yn-1-yl chain. This can be done through a nucleophilic aromatic substitution reaction, where the aniline reacts with an appropriate electrophile.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
2-(3-Methylnon-1-YN-1-YL)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, and the aniline group to an amine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing conditions.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones or nitro derivatives.
Reduction: Alkenes, alkanes, or amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
2-(3-Methylnon-1-YN-1-YL)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers due to its unique chemical properties.
作用机制
The mechanism by which 2-(3-Methylnon-1-YN-1-YL)aniline exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the aniline group allows for hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Aniline: The parent compound, which lacks the non-1-yn-1-yl chain and methyl substituent.
N-Methylaniline: Similar structure but with a methyl group directly attached to the nitrogen atom.
3-Methylaniline: Aniline derivative with a methyl group at the third position of the benzene ring.
Uniqueness
2-(3-Methylnon-1-YN-1-YL)aniline is unique due to the presence of both the non-1-yn-1-yl chain and the methyl substituent, which confer distinct chemical and physical properties
属性
CAS 编号 |
116491-52-2 |
|---|---|
分子式 |
C16H23N |
分子量 |
229.36 g/mol |
IUPAC 名称 |
2-(3-methylnon-1-ynyl)aniline |
InChI |
InChI=1S/C16H23N/c1-3-4-5-6-9-14(2)12-13-15-10-7-8-11-16(15)17/h7-8,10-11,14H,3-6,9,17H2,1-2H3 |
InChI 键 |
ACADKDXRQNQUOL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(C)C#CC1=CC=CC=C1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide](/img/structure/B14307845.png)


![2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl acetate](/img/structure/B14307855.png)
![2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide](/img/structure/B14307861.png)





![Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B14307884.png)
![N,N-Dibutyl-2-[(octyloxy)methyl]cyclohexan-1-amine](/img/structure/B14307886.png)


